molecular formula C25H25N3O4 B445789 N~1~-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

N~1~-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

Cat. No.: B445789
M. Wt: 431.5g/mol
InChI Key: SJENBCJOCBDOMA-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a furan ring, and a hydrazone linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a suitable furan derivative reacts with the indene moiety.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the furan-indene intermediate with hydrazine or a hydrazine derivative under acidic conditions.

    Acetylation: The final step involves acetylation of the hydrazone compound using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indene or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted indene or furan derivatives.

Scientific Research Applications

N~1~-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares the indene and acetamide moieties but lacks the furan ring and hydrazone linkage.

    4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N′-{(Z)-[4-(2,4-dinitrophenoxy)phenyl]methylene}benzohydrazide: Contains a similar indene and hydrazone structure but with different substituents.

Uniqueness

N~1~-(3-{1-[(Z)-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to its combination of an indene moiety, a furan ring, and a hydrazone linkage. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5g/mol

IUPAC Name

N-[(Z)-1-(3-acetamidophenyl)ethylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C25H25N3O4/c1-16(19-6-4-8-21(13-19)26-17(2)29)27-28-25(30)24-12-11-23(32-24)15-31-22-10-9-18-5-3-7-20(18)14-22/h4,6,8-14H,3,5,7,15H2,1-2H3,(H,26,29)(H,28,30)/b27-16-

InChI Key

SJENBCJOCBDOMA-YUMHPJSZSA-N

SMILES

CC(=NNC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2)C4=CC(=CC=C4)NC(=O)C

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2)/C4=CC(=CC=C4)NC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2)C4=CC(=CC=C4)NC(=O)C

Origin of Product

United States

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